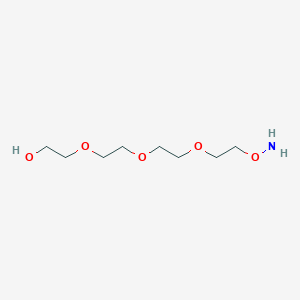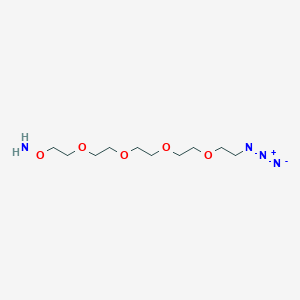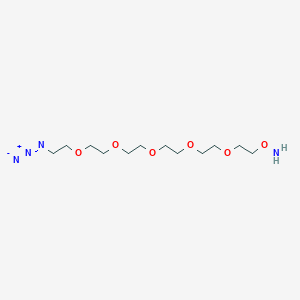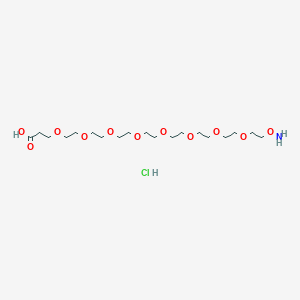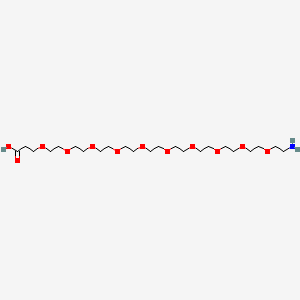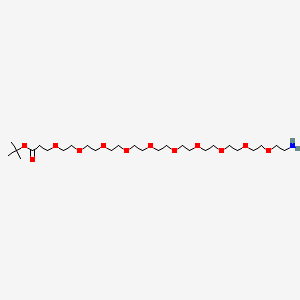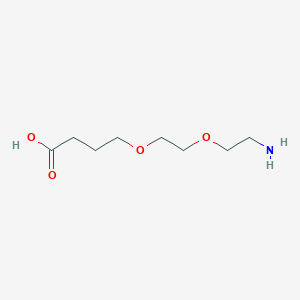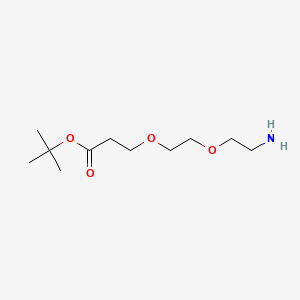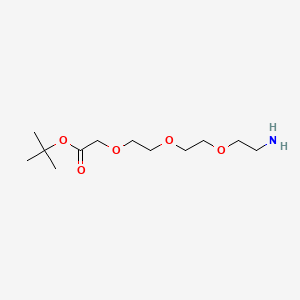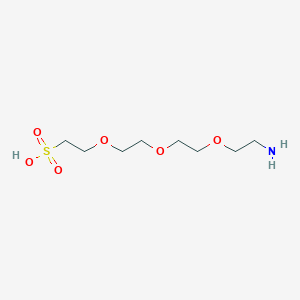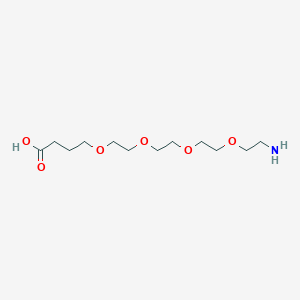
Antifolate C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifolate C2, also known as AGF154, is an inhibitor of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).
Scientific Research Applications
Melanoma Treatment : A study identified compounds, including "Antifolate C2", as potential inhibitors of human dihydrofolate reductase (hDHFR), showing activity against melanoma cells. This suggests a new avenue for melanoma treatment using non-classical DHFR inhibitors like Antifolate C2 (Vásquez et al., 2022).
Cancer Chemotherapy : Antifolates, including compounds like Antifolate C2, play a critical role in cancer chemotherapy. They act as inhibitors of key enzymes in folate metabolism, essential for DNA synthesis in mammalian cells. Their effectiveness in various cancers highlights their significance in therapeutic applications (Hagner & Joerger, 2010).
Cellular Pharmacology : Research into the pharmacology of antifolates like Antifolate C2 shows their impact on intracellular folate and nucleoside triphosphate pools in leukemia cells. This provides insight into their mechanism of action and potential applications in leukemia treatment (Chen et al., 1999).
Drug Targets in Folate Metabolism : Antifolate drugs target different steps in the folate metabolism pathway, providing a specific approach for medicinal chemists. This is crucial for designing new antifolate drugs with improved effectiveness and targeting capabilities (Costi & Ferrari, 2001).
Antifolate Resistance : Understanding resistance mechanisms to antifolates is key for improving their therapeutic effectiveness. Studies show that resistance may involve impaired drug transport, augmented hydrolysis, or increased expression of target enzymes, providing valuable information for overcoming resistance (Zhao & Goldman, 2003).
Antifolate Structure and Activity : Studies on the structure of antifolates like Antifolate C2 and their binding to thymidylate synthase inhibitors have provided insights into their molecular activity and potential for cellular toxicity, which is crucial for drug development (Marsham et al., 1991).
Disease Tissue Specificity : Research on antifolates targeting disease tissue specificity, like Antifolate C2, is essential for developing drugs that selectively target cancer or inflammatory disease cells over healthy cells (Deis, 2015).
Computer Modelling in Drug Development : Computer modelling, like hybrid functional petri nets, has been used to simulate the inhibitory profiles of antifolates, including Antifolate C2. This approach aids in preclinical evaluation and design of new antifolate drugs (Assaraf et al., 2006).
Drug Resistance Mechanisms : Understanding drug resistance mechanisms in malaria parasites to antifolates can inform the development of more effective antimalarial treatments. This research is vital in the context of global health and combating drug-resistant malaria strains (Gregson & Plowe, 2005).
properties
CAS RN |
1286279-90-0 |
|---|---|
Product Name |
Antifolate C2 |
Molecular Formula |
C19H21N5O6S |
Molecular Weight |
447.46 |
IUPAC Name |
(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid |
InChI |
InChI=1S/C19H21N5O6S/c20-19-23-15-12(17(28)24-19)7-10(21-15)2-1-3-11-6-9(8-31-11)16(27)22-13(18(29)30)4-5-14(25)26/h6-8,13H,1-5H2,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t13-/m0/s1 |
InChI Key |
RMEHPWHLFJJYTB-ZDUSSCGKSA-N |
SMILES |
O=C(O)[C@@H](NC(C1=CSC(CCCC(N2)=CC3=C2N=C(N)NC3=O)=C1)=O)CCC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Antifolate C2; AGF154; AGF-154; AGF 154; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



